molecular formula C13H13FN2O3 B13515046 N-Acetyl-4-fluoro-L-tryptophan

N-Acetyl-4-fluoro-L-tryptophan

Cat. No.: B13515046
M. Wt: 264.25 g/mol
InChI Key: FPURNYRSDCMXLW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-4-fluoro-L-tryptophan typically involves the fluorination of L-tryptophan followed by acetylation. One common method includes the use of fluorinase enzymes to introduce the fluorine atom selectively. The reaction conditions often require mild temperatures and specific pH levels to ensure the stability of the fluorinated intermediate .

Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic synthesis, leveraging the efficiency of fluorinase enzymes. This method is preferred due to its selectivity and environmentally friendly nature. Additionally, chemical synthesis routes using fluorinating agents and acetylating reagents are also employed, depending on the desired scale and purity .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-4-fluoro-L-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce various fluorinated derivatives .

Scientific Research Applications

N-Acetyl-4-fluoro-L-tryptophan has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyl-4-fluoro-L-tryptophan involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and neuroinflammation.

    Pathways Involved: It modulates pathways related to antioxidant defense, mitochondrial integrity, and neuroprotection. .

Comparison with Similar Compounds

Uniqueness: N-Acetyl-4-fluoro-L-tryptophan stands out due to its unique combination of fluorine and acetyl groups, which confer enhanced stability, bioavailability, and specific reactivity. These properties make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H13FN2O3

Molecular Weight

264.25 g/mol

IUPAC Name

2-acetamido-3-(4-fluoro-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C13H13FN2O3/c1-7(17)16-11(13(18)19)5-8-6-15-10-4-2-3-9(14)12(8)10/h2-4,6,11,15H,5H2,1H3,(H,16,17)(H,18,19)

InChI Key

FPURNYRSDCMXLW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CNC2=C1C(=CC=C2)F)C(=O)O

Origin of Product

United States

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